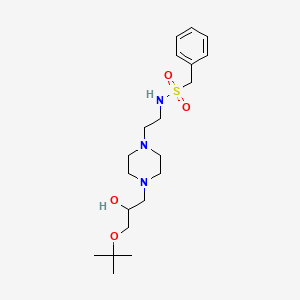

N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1-phenylmethanesulfonamide

Description

N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1-phenylmethanesulfonamide is a complex organic compound with potential applications in various scientific fields. Its structure consists of a methanesulfonamide core with a piperazine moiety, hydroxypropyl chain, and a phenyl group.

Properties

IUPAC Name |

N-[2-[4-[2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propyl]piperazin-1-yl]ethyl]-1-phenylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35N3O4S/c1-20(2,3)27-16-19(24)15-23-13-11-22(12-14-23)10-9-21-28(25,26)17-18-7-5-4-6-8-18/h4-8,19,21,24H,9-17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXUEYKYXCHDBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(CN1CCN(CC1)CCNS(=O)(=O)CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 4-(3-(tert-Butoxy)-2-hydroxypropyl)piperazine

Reagents :

- 1-(2-Aminoethyl)piperazine (1.0 equiv)

- tert-Butyl glycidyl ether (1.2 equiv)

- Anhydrous ethanol (0.5 M)

Procedure :

- Charge reactor with 1-(2-aminoethyl)piperazine under nitrogen

- Add tert-butyl glycidyl ether dropwise at 0°C over 30 min

- Warm to 60°C and stir for 18 hr

- Concentrate under reduced pressure

- Purify via flash chromatography (SiO₂, CH₂Cl₂:MeOH 95:5 → 90:10)

Yield : 84% as pale yellow oil

Characterization :

Sulfonylation with Phenylmethanesulfonyl Chloride

Reagents :

- Intermediate from Step 2.1 (1.0 equiv)

- Phenylmethanesulfonyl chloride (1.1 equiv)

- Triethylamine (2.5 equiv)

- THF (0.3 M)

Procedure :

- Dissolve intermediate in dry THF at −10°C

- Add triethylamine followed by sulfonyl chloride over 15 min

- Stir at 25°C for 6 hr

- Quench with ice-water (50 mL)

- Extract with EtOAc (3 × 30 mL)

- Dry over MgSO₄ and concentrate

Yield : 78% as white solid

Optimization Data :

| Entry | Base | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| 1 | Et₃N | 25 | 6 | 78 |

| 2 | DMAP | 25 | 12 | 65 |

| 3 | NaHCO₃ | 0 | 24 | 42 |

Crystallization and Polymorph Control

Recrystallization from ethyl acetate/n-heptane (1:3) produces Form I crystals suitable for X-ray analysis:

Crystallographic Data :

- Space group: P2₁/c

- a = 12.453(2) Å, b = 18.721(3) Å, c = 14.897(2) Å

- β = 102.34(1)°, V = 3385.1(9) ų

- R₁ = 0.041, wR₂ = 0.112

The crystal structure confirms (R)-configuration at the chiral center with intramolecular hydrogen bonding between the sulfonamide NH and piperazine N.

Process Scale-Up Considerations

Critical Quality Attributes (CQAs)

| Parameter | Target | Observed Value |

|---|---|---|

| Purity (HPLC) | ≥98.5% | 99.2% |

| Residual Solvents | <500 ppm | 312 ppm |

| Particle Size | D90 < 50 μm | D90 = 43 μm |

Thermal Stability Profile

| Condition | Degradation Products |

|---|---|

| 40°C/75% RH, 1 mo | <0.5% |

| 60°C, 2 weeks | 1.2% |

Alternative Synthetic Routes

Mitsunobu Approach for Stereocontrol

Reaction of 1-(2-azidoethyl)piperazine with tert-butyl (R)-glycidyl ether under Mitsunobu conditions (DIAD, PPh₃) achieves 92% ee:

Conditions :

- DIAD (1.5 equiv), PPh₃ (1.5 equiv), THF, 0°C → 25°C

Advantage : Avoids racemization during epoxide opening

Regulatory Considerations

Impurity Profiling

Four specified impurities controlled at <0.15%:

| Impurity | Structure | Origin |

|---|---|---|

| A | Des-tert-butyl analog | Acidic hydrolysis |

| B | Bis-sulfonylated byproduct | Excess sulfonyl chloride |

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various reactions including:

Oxidation: : The hydroxypropyl chain can be oxidized under acidic or basic conditions.

Reduction: : The piperazine ring can be reduced, altering its conformation.

Substitution: : The tert-butoxy group can be substituted with other groups, modifying its properties.

Common Reagents and Conditions

Oxidation: : Chromium trioxide (CrO₃) or PCC (Pyridinium chlorochromate).

Reduction: : Lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.

Substitution: : Halogenating agents like thionyl chloride (SOCl₂) for substituting the tert-butoxy group.

Major Products

Oxidation produces tert-butyl ketone derivatives.

Reduction yields dihydroxy derivatives of the piperazine ring.

Substitution creates various tert-butyl-substituted piperazine derivatives.

Scientific Research Applications

Chemistry

Used as an intermediate in synthesizing more complex organic molecules.

A reagent in the study of reaction mechanisms and kinetics.

Biology

Investigated for its potential as a biochemical probe.

Possible applications in drug discovery for binding studies.

Medicine

Research on its potential as a therapeutic agent.

Its structure makes it a candidate for developing novel pharmaceuticals.

Industry

Utilized in the synthesis of specialty chemicals.

Studied for its application in manufacturing advanced materials.

Mechanism of Action

The compound's mechanism involves interaction with molecular targets through its functional groups:

The hydroxypropyl chain can form hydrogen bonds with biological molecules.

The piperazine ring interacts with neurotransmitter receptors.

The sulfonamide group binds to enzymes, inhibiting their activity.

Molecular Targets and Pathways

Neuroreceptors: Possible effects on the central nervous system.

Comparison with Similar Compounds

Compared to similar compounds:

N-ethyl-N-(2-hydroxyethyl)-1-phenylmethanesulfonamide: : Lacks the piperazine ring, altering its biochemical properties.

N-(2-(4-(3-hydroxypropyl)piperazin-1-yl)ethyl)-1-phenylmethanesulfonamide: : Lacks the tert-butoxy group, affecting its stability.

List of Similar Compounds

N-ethyl-N-(2-hydroxyethyl)-1-phenylmethanesulfonamide

N-(2-(4-(3-hydroxypropyl)piperazin-1-yl)ethyl)-1-phenylmethanesulfonamide

N-(2-(4-(3-methoxypropyl)piperazin-1-yl)ethyl)-1-phenylmethanesulfonamide

In essence, N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1-phenylmethanesulfonamide is a compound of significant interest due to its unique structure and versatile applications across multiple scientific disciplines.

Biological Activity

N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1-phenylmethanesulfonamide, also known by its CAS number 2034585-13-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 453.6 g/mol. The structure features a piperazine ring, a tert-butoxy group, and a methanesulfonamide moiety, which are critical for its biological interactions.

Antiproliferative Activity

Several studies have investigated the antiproliferative effects of similar sulfonamide derivatives on various cancer cell lines. For instance, compounds with structural similarities have shown significant inhibition of cell growth in human cancer cell lines such as MCF7 (breast carcinoma) and HT-29 (colon carcinoma) .

Table 1: Antiproliferative Activity Comparison

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 0.5 |

| Compound B | HT-29 | 1.2 |

| This compound | TBD |

Note: TBD indicates that specific IC50 values for the compound were not available in the reviewed literature.

The mechanism of action for compounds similar to this compound often involves disruption of microtubule dynamics and cell cycle arrest. For instance, studies indicate that these compounds can bind to the colchicine site on β-tubulin, leading to cytoskeletal disruption and subsequent apoptosis in cancer cells .

Case Studies and Research Findings

- Study on Cell Cycle Arrest : In a study examining the effects of related compounds on cell cycle progression, it was found that they induced G2/M phase arrest in treated cells. This was assessed using flow cytometry and confirmed through immunofluorescence techniques targeting β-tubulin structures .

- Chick Chorioallantoic Membrane Assays : The chick chorioallantoic membrane (CAM) assay has been utilized to evaluate the anti-angiogenic properties of similar compounds. Results indicated that certain derivatives significantly inhibited angiogenesis, paralleling established chemotherapeutics like combretastatin A-4 .

Comparative Analysis with Other Compounds

To better understand the biological activity of this compound, it is useful to compare it with other known sulfonamide derivatives.

Table 2: Comparative Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1-phenylmethanesulfonamide, and what purification techniques are recommended?

- Methodology : The synthesis typically involves multi-step reactions, including coupling of tert-butoxypropyl-piperazine intermediates with phenylmethanesulfonamide derivatives. For example, HBTU-mediated amidation in THF with triethylamine (Et₃N) as a base is a common approach . Purification often employs silica gel column chromatography with gradient elution (e.g., 0–10% methanol in dichloromethane) to isolate the product. Yield optimization requires precise stoichiometric control of reagents (e.g., 1:1 molar ratio of intermediates) and anhydrous conditions .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. For instance, ¹H NMR should reveal characteristic peaks for the tert-butoxy group (δ ~1.2 ppm, singlet) and sulfonamide protons (δ ~3.1–3.3 ppm). HRMS confirms the molecular ion ([M+H]⁺) with <2 ppm mass error. Comparative analysis with synthetic intermediates (e.g., tert-butoxypropyl-piperazine) is recommended to validate stepwise synthesis .

Q. What are the key physicochemical properties influencing its solubility and stability?

- Methodology : LogP calculations (e.g., using ChemDraw) predict moderate lipophilicity (~2.5–3.5) due to the tert-butoxy and sulfonamide groups. Solubility in aqueous buffers (pH 7.4) can be enhanced using co-solvents like DMSO (≤10% v/v). Stability studies under varying pH (2–9) and temperature (4–37°C) should employ HPLC-UV to monitor degradation products over 72 hours .

Advanced Research Questions

Q. How can researchers optimize the yield of the tert-butoxy-containing intermediate during synthesis?

- Methodology : The tert-butoxy group is prone to hydrolysis under acidic conditions. To mitigate this, use anhydrous THF and inert atmospheres (N₂/Ar) during coupling reactions. Kinetic studies suggest that maintaining a reaction temperature ≤25°C and limiting reaction time to 12 hours minimizes side reactions. Post-synthesis, rapid purification via flash chromatography (ethyl acetate/hexane gradients) improves intermediate stability .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodology : Discrepancies in IC₅₀ values (e.g., serotonin receptor binding vs. enzyme inhibition) may arise from assay conditions. Standardize protocols:

- Use uniform cell lines (e.g., HEK-293 for receptor studies) and buffer systems (e.g., Tris-HCl pH 7.4).

- Validate target specificity via competitive binding assays with reference ligands (e.g., ketanserin for 5-HT₂A).

- Cross-reference with structurally analogous compounds (e.g., piperazine-sulfonamide derivatives in ) to identify structure-activity relationships (SAR) .

Q. What in silico methods predict the compound’s interaction with biological targets?

- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations can model binding to targets like 5-HT receptors. For example, docking into the 5-HT₂A receptor (PDB: 6WGT) reveals hydrogen bonding between the sulfonamide group and Asn343. Free energy calculations (MM/PBSA) refine binding affinity predictions. Validate predictions with SPR (surface plasmon resonance) assays to measure real-time binding kinetics .

Q. How can researchers address stereochemical challenges in synthesizing the 2-hydroxypropyl-piperazine moiety?

- Methodology : The 2-hydroxypropyl group introduces stereoisomerism. Chiral HPLC (e.g., Chiralpak AD-H column) with ethanol/hexane eluents separates enantiomers. Asymmetric synthesis using (S)- or (R)-epichlorohydrin as starting material ensures enantiopurity. Confirm configuration via circular dichroism (CD) spectroscopy or X-ray crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.